molecular formula C17H14N4O2S2 B2874730 1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one CAS No. 2097862-46-7

1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one

Cat. No.: B2874730
CAS No.: 2097862-46-7
M. Wt: 370.45
InChI Key: PUWTZSJHKXYCAH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one is a complex organic compound featuring a pyridine ring, a thiophene ring, and a thiazole ring

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it might bind to specific receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)piperazine hydrochloride

  • Piperazine-pyridazinone derivatives

Uniqueness: This compound is unique due to its specific combination of pyridine, thiophene, and thiazole rings, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-pyridin-3-yl-4-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-15-10-20(6-7-21(15)12-3-1-5-18-9-12)17(23)16-19-13(11-25-16)14-4-2-8-24-14/h1-5,8-9,11H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWTZSJHKXYCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NC(=CS2)C3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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